Ligucyperonol

Übersicht

Beschreibung

Ligucyperonol is a eudesmanoid sesquiterpene isolated from the rhizomes of Ligularia dentata Hara, alongside other compounds such as phenolic norsesquiterpenes and caryophillene. The structural and stereochemical elucidation of Ligucyperonol was accomplished through spectroscopic, chemical methods, and correlation with known compounds (Naya et al., 1990).

Wissenschaftliche Forschungsanwendungen

Isolation and Characterization of Ligucyperonol : A study by Naya, Okayama, Fujiwara, Nakata, Ohtsuka, and Kurio (1990) isolated and identified Ligucyperonol from the rhizomes of Ligularia dentata Hara. They used spectroscopic and chemical methods to determine its structure and stereochemistry (Naya et al., 1990).

Antimicrobial Properties : Fukai, Marumo, Kaitou, Kanda, Terada, and Nomura (2002) explored the antimicrobial properties of various compounds from licorice, including Ligucyperonol, against Helicobacter pylori. They found that these compounds had inhibitory activity against both clarithromycin-resistant and amoxicillin-resistant strains of H. pylori (Fukai et al., 2002).

Antioxidant Activities : The antioxidant properties of phenylflavonoids derived from licorice, potentially including Ligucyperonol, were studied by Kim, Seo, Suh, Lim, and Kim (2012). They evaluated the compounds for their ability to scavenge free radicals and suppress lipid peroxidation, indicating potential for chronic disease prevention and as food additives (Kim et al., 2012).

Cancer Research : A study by Seon, Lim, Choi, Park, Cho, Kim, Kim, Kwon, and Park (2010) investigated the effects of a hexane/ethanol extract of Glycyrrhiza uralensis, which contains Ligucyperonol, on the apoptosis of prostate cancer cells. They found that this extract induced apoptosis and increased the levels of several proteins involved in the apoptosis pathway (Seon et al., 2010).

Wirkmechanismus

Target of Action

Ligucyperonol is a compound that can be isolated from Tussilago farfara L . It exhibits significant activities on protecting muscle cells from mild to moderate oxidative stress . .

Mode of Action

It is known to have antioxidative stress activity , suggesting it may interact with cellular components involved in oxidative stress responses

Biochemical Pathways

Given its antioxidative stress activity , it can be inferred that Ligucyperonol may influence pathways related to oxidative stress and cellular protection.

Result of Action

Ligucyperonol exhibits significant activities on protecting muscle cells from mild to moderate oxidative stress . This suggests that the compound may have a protective effect on cells exposed to oxidative stress conditions.

Eigenschaften

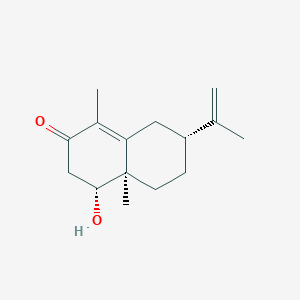

IUPAC Name |

(4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVETGJOLYNJI-KCPJHIHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2([C@@H](CC1=O)O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317529 | |

| Record name | Ligucyperonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligucyperonol | |

CAS RN |

105108-20-1 | |

| Record name | Ligucyperonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105108-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligucyperonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known natural sources of Ligucyperonol?

A1: Ligucyperonol has been isolated from the following plant sources:

- Rhizomes of Ligularia dentata Hara: This is the first reported isolation of Ligucyperonol. []

- Whole plants of Solanum septemlobum Bunge: This study marked the first isolation of Ligucyperonol from the Solanum genus. []

Q2: Has Ligucyperonol been found in other species besides Ligularia dentata Hara and Solanum septemlobum Bunge?

A2: While the provided research articles highlight its isolation from Ligularia dentata Hara [] and Solanum septemlobum Bunge [], they don't definitively state that these are the only species containing this compound. Further research is needed to explore its presence in other plant species.

Q3: What is the structural relationship between Ligucyperonol and other known compounds?

A3: Ligucyperonol's structure was elucidated using spectroscopic and chemical methods, establishing its relationship to known compounds:

- Correlation with Ligujapone: Ligucyperonol's structure was correlated with the known compound Ligujapone, isolated from the same plant source, Ligularia dentata Hara. []

- Correlation with (+)-α-cyperone: The study confirmed the stereochemistry of Ligucyperonol through correlation with (+)-α-cyperone. []

Q4: What are the potential applications of Ligucyperonol based on its isolation from Tussilago farfara?

A4: While one of the provided research articles focuses on identifying cytoprotective constituents in Tussilago farfara [], it does not explicitly confirm the isolation of Ligucyperonol from this plant. Therefore, drawing conclusions about Ligucyperonol's potential applications based on this specific research is not possible without further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.